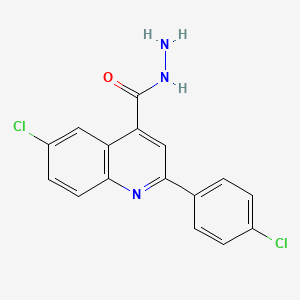

6-氯-2-(4-氯苯基)喹啉-4-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is a chemical compound . It belongs to the quinoline family, which has been widely used in medicinal applications such as anti-malaria, anti-inflammatory, and anti-cancer.

Physical And Chemical Properties Analysis

The melting point of a similar compound, 2-(4-chlorophenyl)-4-quinolinecarbohydrazide, is 185-186 degrees Celsius . The molecular weight of 6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide is 332.18 .科学研究应用

For example, quinoline derivatives have shown potent antimicrobial activity . In another study, 6-chloro-4-(o-chlorophenyl)-2-quinazolinecarboxaldehyde, a related compound, was used in the identification solution of the main related compound in lorazepam and its tablets .

- Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring . They inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .

- Among the tested compounds, 9-(4-(2-oxopyrrolidin-1-yl)-2-(phenanthren-10-yl)quinoline-6-carbonitrile) exhibited potent antimicrobial activity comparable to standard ciprofloxacin .

- In another series, 2-(4-chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile was found to be a more active antimicrobial agent when compared with ampicillin and norfloxacin .

- Quinoline derivatives also exhibit important antimalarial activities . They are used extensively in the treatment of malaria .

- Quinoline derivatives have shown potential anticancer activities . They are being investigated for their effectiveness against various types of cancer .

Antimicrobial Activity

Antimalarial Activity

Anticancer Activity

Antidepressant and Anticonvulsant Activities

Antiviral Activity

Anti-inflammatory Activity

- Quinoline derivatives have been used as inhibitors of HIV-1 RT . For example, 1-(4-chlorophenyl)-2-(3,4-dihydroquinolin-1(2H)-yl)ethyl phenylcarbamate derivatives were designed as inhibitors of HIV-1 RT . The most active compounds inhibited the RT activity with IC 50 8.12 and 5.42 μM, respectively .

- Quinoline derivatives have been used as substrates in the visible-light-induced degradation studies of phenolic compounds . They have been used as model chlorinated organic pollutants in the hydrodechlorination studies of phenols using palladium nanocrystal catalysts .

Anti-HIV Activity

Degradation Studies of Phenolic Compounds

Insecticidal Activity

Anti-Inflammatory and Antiplatelet Activities

Antihypertensive Activity

Anti-Human Immunodeficiency Virus (HIV) Agents

属性

IUPAC Name |

6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O/c17-10-3-1-9(2-4-10)15-8-13(16(22)21-19)12-7-11(18)5-6-14(12)20-15/h1-8H,19H2,(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIVHQATIWXCFB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403607 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

CAS RN |

590360-17-1 |

Source

|

| Record name | 6-chloro-2-(4-chlorophenyl)quinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Amino-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1275795.png)

![[1-(Cyclopropylmethyl)-2-pyrrolidinyl]methanol](/img/structure/B1275809.png)

![1-[1-(Pyridin-2-yl)ethyl]piperazine](/img/structure/B1275822.png)